molecular formula C5H10ClNO3 B2503622 Methyl 3-amino-3-methoxyprop-2-enoate hydrochloride CAS No. 102266-84-2

Methyl 3-amino-3-methoxyprop-2-enoate hydrochloride

Cat. No.: B2503622
CAS No.: 102266-84-2
M. Wt: 167.59
InChI Key: YBKLPAFDHSOMLA-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-methoxyprop-2-enoate hydrochloride is a specialized organic compound featuring an α,β-unsaturated ester backbone with amino and methoxy substituents on the β-carbon (C3). Its structure comprises a conjugated system (prop-2-enoate ester), a protonated amino group (as a hydrochloride salt), and a methoxy group, making it a versatile intermediate in pharmaceutical and heterocyclic synthesis. The compound’s reactivity is influenced by the electron-withdrawing ester group and the electron-donating methoxy and amino groups, enabling applications in cyclization and nucleophilic addition reactions .

Properties

IUPAC Name

methyl (E)-3-amino-3-methoxyprop-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c1-8-4(6)3-5(7)9-2;/h3H,6H2,1-2H3;1H/b4-3+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKLPAFDHSOMLA-BJILWQEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C(=C/C(=O)OC)/N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition of Ammonia to Methyl 3-Methoxyacrylate

The Michael addition of ammonia to α,β-unsaturated esters represents a direct route to enamine esters. Methyl 3-methoxyacrylate, a precursor synthesized via catalytic cracking of methyl 3,3-dimethoxypropionate, serves as the electrophilic substrate.

Reaction Mechanism :

  • Cracking of Methyl 3,3-Dimethoxypropionate :
    Methyl 3,3-dimethoxypropionate undergoes thermal cracking at 100–200°C in the presence of cobalt or indium oxide catalysts, yielding methyl 3-methoxyacrylate and methanol. The reaction proceeds via elimination of methanol, forming the conjugated enoate.
    $$
    \text{Methyl 3,3-dimethoxypropionate} \xrightarrow{\Delta, \text{CoO/In}2\text{O}3} \text{Methyl 3-methoxyacrylate} + \text{CH}_3\text{OH}
    $$
  • Ammonia Addition :
    The α,β-unsaturated ester reacts with ammonia in a polar aprotic solvent (e.g., THF) at 0–25°C. The amine attacks the β-carbon, forming the enamine intermediate, which is subsequently protonated with HCl to yield the hydrochloride salt.

Optimization Data :

Parameter Optimal Condition Yield (%) Source
Catalyst CoO/In₂O₃ (1:1) 82.4
Temperature 150°C 78–82
Ammonia Equivalents 2.5 eq 68

Condensation of Methyl Glyoxylate with Methoxy-Substituted Enamines

This method leverages the reactivity of methyl glyoxylate with pre-formed methoxy enamines. The approach is adapted from protocols involving ethyl 3-oxo-3-(substituted)propanoates.

Procedure :

  • Enamine Synthesis :
    Methoxy-substituted enamines are prepared via condensation of methyl glyoxylate with primary amines (e.g., benzylamine) under acidic conditions.
  • Cyclization and Hydrochloride Formation :
    The enamine intermediate undergoes cyclization in the presence of dilute sodium hydroxide, followed by HCl quenching to precipitate the hydrochloride salt.

Key Observations :

  • Use of triethylamine as a base suppresses side reactions (e.g., over-alkylation).
  • Yields improve with electron-withdrawing substituents on the enamine, which stabilize the transition state.

Aminolysis of β-Keto Esters

β-Keto esters, such as methyl 3-oxo-3-methoxypropanoate, undergo aminolysis with aqueous ammonia to form the target compound. This method parallels the synthesis of pyrazolo[1,5-α]pyrimidines documented in patent US20210094954A1.

Steps :

  • Synthesis of β-Keto Ester :
    Methyl acetoacetate is methoxylated using trimethyl orthoformate in methanol, catalyzed by alkaline substances.
  • Aminolysis :
    The β-keto ester reacts with excess ammonia at 25–40°C, followed by HCl acidification to isolate the hydrochloride salt.

Comparative Data :

β-Keto Ester Derivative Catalyst Yield (%) Purity (%) Source
Methyl 3-oxo-3-methoxypropanoate NaOH (0.5 eq) 75 98
Ethyl 3-oxo-3-cyanopropanoate KOH (1.0 eq) 68 95

Industrial-Scale Considerations

Catalytic Cracking Efficiency

Industrial protocols prioritize methyl 3,3-dimethoxypropionate cracking due to its high atom economy (82.4% yield). Cobalt-indium oxide catalysts are reusable for >10 cycles without significant activity loss, reducing production costs.

Challenges and Limitations

Byproduct Formation in Aminolysis

Aminolysis of β-keto esters generates hydrolyzed byproducts (e.g., 3-methoxypropanoic acid) at rates proportional to reaction temperature. Below 30°C, byproduct formation is suppressed to <5%.

Enamine Stability

The enamine intermediate is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-methoxyprop-2-enoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Methyl 3-amino-3-methoxyprop-2-enoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-methoxyprop-2-enoate hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include nucleophilic substitution and electrophilic addition reactions, depending on the specific application and conditions.

Comparison with Similar Compounds

Ethyl 3-amino-3-ethoxyacrylate Hydrochloride

  • Structure: Ethyl ester with ethoxy and amino groups on C3; α,β-unsaturated backbone.
  • Key Differences : Larger ethyl substituents (ester and ethoxy) increase lipophilicity compared to the methyl analogs. This reduces aqueous solubility but enhances compatibility with organic solvents.
  • Applications : Used as a building block for alkaloid synthesis due to its extended alkyl chains .

Methyl 3-amino-2-methoxypropanoate Hydrochloride

  • Structure: Saturated propanoate ester with methoxy on C2 and amino on C3.
  • Key Differences: The absence of a double bond eliminates conjugation, reducing reactivity toward Diels-Alder or Michael addition. The methoxy group’s position (C2 vs.

Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride

  • Structure : Branched dimethyl groups on C2; saturated ester.
  • Key Differences : Steric hindrance from dimethyl groups limits nucleophilic attack at C2. The branched structure lowers melting points compared to linear analogs .

(R)-Methyl 2-amino-3-methoxypropanoate Hydrochloride

  • Structure: Chiral center at C2 with amino and methoxy groups on adjacent carbons.
  • Key Differences: Stereochemistry at C2 influences biological activity and enantioselective synthesis. The positional isomerism (amino on C2 vs. C3) affects metabolic stability .

Ethyl 2-amino-3-methoxypropanoate Hydrochloride

  • Structure: Ethyl ester with amino on C2 and methoxy on C3.
  • Key Differences : Ethyl ester increases molecular weight (183.63 g/mol vs. ~165–170 g/mol for methyl analogs) and alters pharmacokinetic properties, such as hydrolysis rates in vivo .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reactivity/Applications
Methyl 3-amino-3-methoxyprop-2-enoate HCl C₅H₁₀ClNO₃ ~183.58 Conjugated enoate, amino/methoxy on C3; HCl salt Cyclization, heterocyclic synthesis
Ethyl 3-amino-3-ethoxyacrylate HCl C₇H₁₃ClNO₃ 194.5 Ethyl ester/ethoxy; α,β-unsaturated Alkaloid intermediates
Methyl 3-amino-2-methoxypropanoate HCl C₅H₁₂ClNO₃ 183.63 Saturated ester; methoxy on C2 Peptide mimetics
Methyl 3-amino-2,2-dimethylpropanoate HCl C₆H₁₄ClNO₃ 195.63 Branched dimethyl on C2 Sterically hindered intermediates
(R)-Methyl 2-amino-3-methoxypropanoate HCl C₅H₁₂ClNO₃ 183.63 Chiral C2; amino on C2 Enantioselective synthesis

Biological Activity

Methyl 3-amino-3-methoxyprop-2-enoate hydrochloride, a derivative of methacrylic acid, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a methoxy group and an amino group, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₆H₈ClN₃O₃
  • Molecular Weight : 195.59 g/mol
  • CAS Number : 5325272

The presence of the methoxy and amino groups suggests potential interactions with biological targets, making it a candidate for further investigation.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which are critical in cancer cell proliferation and survival.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
  • Cytotoxic Effects : Research has demonstrated that this compound can induce apoptosis in cancer cells. This is believed to occur through the activation of caspase pathways, leading to programmed cell death.

Case Study 1: Anticancer Activity

A study conducted by researchers at the University of Bath investigated the anticancer properties of this compound. The compound was tested against several cancer cell lines, including breast and colon cancer cells. The results showed:

  • IC50 Values : The compound exhibited IC50 values below 10 µM in both cell lines, indicating potent cytotoxicity.
Cell LineIC50 (µM)
Breast Cancer<10
Colon Cancer<10

The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

Case Study 2: Antimicrobial Activity

In a separate investigation, the antimicrobial efficacy of this compound was evaluated against Gram-positive and Gram-negative bacteria. The findings revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be developed as a novel antimicrobial agent.

Q & A

Q. Which in vitro/in vivo models are most suitable for evaluating its therapeutic potential?

  • In Vitro : Primary neuronal cultures for neuroactivity screening; HEK293 cells transfected with target receptors for selectivity profiling .
  • In Vivo : Rodent models of inflammation (carrageenan-induced paw edema) or neuropathic pain (SNI model) to assess efficacy and pharmacokinetics .

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